

Application Notes & Protocols: Analytical Titration Methods Using Lithium Dichromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium dichromate*

Cat. No.: *B084804*

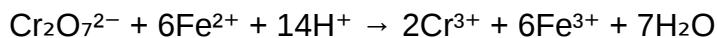
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lithium Dichromate in Redox Titrations

Lithium dichromate ($\text{Li}_2\text{Cr}_2\text{O}_7$) is a potent oxidizing agent that can be effectively utilized in redox titrations for the quantitative analysis of various reducing agents.^{[1][2]} While potassium dichromate is more traditionally used due to its availability as a primary standard, **lithium dichromate** offers certain advantages, such as its exceptionally high solubility in water.^{[3][4]} This property can be beneficial when preparing highly concentrated titrant solutions.

However, a critical consideration when working with **lithium dichromate** is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.^{[5][6][7]} Consequently, it cannot be used as a primary standard and solutions must be standardized against a suitable primary standard before use.


The fundamental principle of dichromate titrations involves the reduction of the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) to the chromium(III) ion (Cr^{3+}) in an acidic medium. The half-reaction is as follows:

This application note provides detailed protocols for the preparation, standardization, and application of **lithium dichromate** solutions in redox titrations, adapted from well-established methods for potassium dichromate.

Key Applications

The primary application of dichromate titrations is the determination of iron(II) ions, which are quantitatively oxidized to iron(III) ions. The overall reaction is:

Other applications include the determination of:

- Chemical Oxygen Demand (COD)
- Certain organic compounds that are susceptible to oxidation.
- Other reducing agents, both inorganic and organic.

Experimental Protocols

Note: The following protocols are adapted for **lithium dichromate** from standard methods for potassium dichromate. Due to the hygroscopic nature of **lithium dichromate**, special care must be taken during weighing and solution preparation.

Preparation of 0.1 N (0.0167 M) Lithium Dichromate Solution

Materials:

- **Lithium dichromate** ($\text{Li}_2\text{Cr}_2\text{O}_7$)
- Distilled/Deionized water
- 1 L Volumetric flask
- Analytical balance
- Weighing boat

Procedure:

- Due to its hygroscopic nature, quickly and accurately weigh approximately 3.83 g of **lithium dichromate** in a weighing boat. The molecular weight of anhydrous **lithium dichromate** is approximately 229.88 g/mol .
- Immediately transfer the weighed **lithium dichromate** to a 1 L volumetric flask containing approximately 500 mL of distilled water.
- Rinse the weighing boat with distilled water and transfer the rinsings into the volumetric flask to ensure all the **lithium dichromate** is transferred.
- Swirl the flask to dissolve the **lithium dichromate** completely.
- Once dissolved, dilute the solution to the 1 L mark with distilled water.
- Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
- This solution is approximately 0.1 N and must be standardized.

Standardization of Lithium Dichromate Solution

The **lithium dichromate** solution will be standardized against a primary standard, such as ferrous ammonium sulfate (FAS), $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.

Materials:

- Prepared ~0.1 N **Lithium Dichromate** solution
- Ferrous Ammonium Sulfate (FAS), primary standard grade
- Sulfuric acid (H_2SO_4), concentrated
- Phosphoric acid (H_3PO_4), 85%
- Sodium diphenylamine sulfonate indicator
- 250 mL Conical flasks
- 50 mL Burette

- 20 mL Pipette
- Analytical balance

Procedure:

- Accurately weigh approximately 1.96 g of FAS into a clean, dry 250 mL conical flask. Record the exact weight.
- Add approximately 100 mL of 1 M sulfuric acid to dissolve the FAS.
- Add 5 mL of 85% phosphoric acid and 5-6 drops of sodium diphenylamine sulfonate indicator to the flask.
- Rinse and fill the burette with the prepared **lithium dichromate** solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
- Titrate the FAS solution with the **lithium dichromate** solution. The endpoint is reached when the color changes from green to a persistent violet-blue.
- Record the final burette reading.
- Repeat the titration at least two more times for accuracy.

Calculation of Normality:

Normality of $\text{Li}_2\text{Cr}_2\text{O}_7$ = (Weight of FAS \times Purity of FAS) / (Equivalent weight of FAS \times Volume of $\text{Li}_2\text{Cr}_2\text{O}_7$ used in L)

- Equivalent weight of FAS = 392.14 g/mol

Determination of Iron(II) in a Sample

Procedure:

- Accurately weigh a sample containing an unknown amount of iron(II) and dissolve it in a suitable acidic solution (e.g., dilute H_2SO_4) in a 250 mL conical flask.

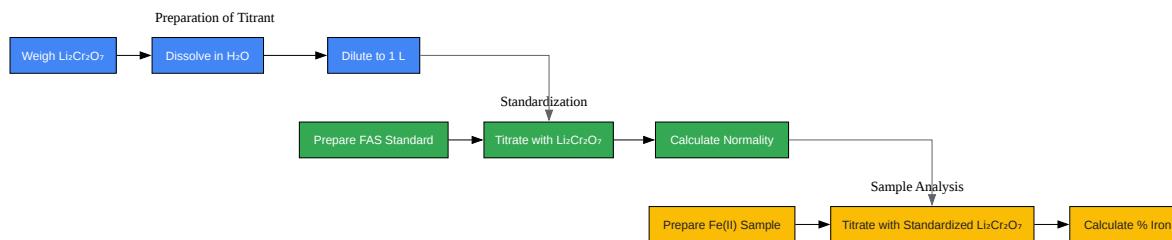
- Add 5 mL of 85% phosphoric acid and 5-6 drops of sodium diphenylamine sulfonate indicator.
- Titrate with the standardized **lithium dichromate** solution until the endpoint (green to violet-blue) is reached.
- Record the volume of **lithium dichromate** solution used.
- Calculate the percentage of iron in the sample.

Calculation:

$$\% \text{ Iron} = (\text{Normality of Li}_2\text{Cr}_2\text{O}_7 \times \text{Volume of Li}_2\text{Cr}_2\text{O}_7 \text{ used in L} \times \text{Equivalent weight of Fe} \times 100) / (\text{Weight of sample in g})$$

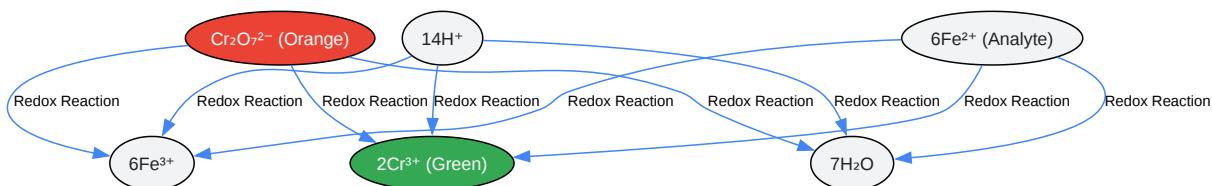
- Equivalent weight of Fe = 55.845 g/mol

Data Presentation


Table 1: Standardization of **Lithium Dichromate** Solution

Trial	Weight of FAS (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Li ₂ Cr ₂ O ₇ (mL)	Calculated Normality (N)
1	1.9605	0.10	25.10	25.00	0.1000
2	1.9610	0.20	25.22	25.02	0.0999
3	1.9598	0.15	25.14	24.99	0.1000
Average	0.1000				

Table 2: Determination of Iron(II) in an Unknown Sample


Trial	Weight of Sample (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Li ₂ Cr ₂ O ₇ (mL)	% Iron (w/w)
1	0.5012	0.50	22.85	22.35	24.84
2	0.5025	0.20	22.60	22.40	24.86
3	0.5008	0.35	22.72	22.37	24.87
Average	24.86				

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation, standardization, and application of **lithium dichromate** titrant.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... guidechem.com
- 3. Lithium Dichromate(VI) drugfuture.com
- 4. lithium dichromate CAS#: 10022-48-7 m.chemicalbook.com
- 5. Lithium dichromate | Cr₂Li₂O₇ | CID 61692 - PubChem pubchem.ncbi.nlm.nih.gov
- 6. LITHIUM DICHROMATE | 13843-81-7 chemicalbook.com
- 7. LITHIUM DICHROMATE | CAMEO Chemicals | NOAA cameochemicals.noaa.gov
- To cite this document: BenchChem. [Application Notes & Protocols: Analytical Titration Methods Using Lithium Dichromate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084804#analytical-titration-methods-using-lithium-dichromate-as-a-reagent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com